molecular formula C4H13ClN2O2S B1525983 N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride CAS No. 778572-84-2

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

Cat. No.: B1525983
CAS No.: 778572-84-2
M. Wt: 188.68 g/mol
InChI Key: XFDMJZRNRCNOOL-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S. It is a derivative of methanesulfonamide and contains an aminoethyl group and a methyl group attached to the nitrogen atom. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Mode of Action

It is known to be a monomer for polymerization reactions . It may interact with its targets to initiate polymerization, leading to the formation of polymers.

Biochemical Pathways

It is known to be used in the synthesis of polymers for nucleic acid complexation and polyplex formation , which suggests it may influence pathways related to nucleic acid metabolism and transport.

Result of Action

As a monomer for polymerization reactions, it may contribute to the formation of polymers that have various applications, including nucleic acid complexation and polyplex formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from methanesulfonamide. One common method involves the reaction of methanesulfonamide with ethylenediamine in the presence of a suitable catalyst, such as a strong acid, to form the intermediate compound. This intermediate is then further reacted with methyl iodide to introduce the methyl group, resulting in the formation of N-(2-aminoethyl)-N-methylmethanesulfonamide. Finally, the hydrochloride salt is obtained by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH to ensure the formation of the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfonic acids or sulfonyl chlorides.

  • Reduction: Reduction reactions can produce amines or amides.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: The compound is employed in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

  • Sulfanilamide

  • Sulfamethoxazole

  • Sulfadiazine

  • Sulfisoxazole

  • Sulfapyridine

These compounds share the sulfonamide functional group but differ in their substituents and applications.

Properties

IUPAC Name

N-(2-aminoethyl)-N-methylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S.ClH/c1-6(4-3-5)9(2,7)8;/h3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDMJZRNRCNOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716716
Record name N-(2-Aminoethyl)-N-methylmethanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778572-84-2
Record name N-(2-Aminoethyl)-N-methylmethanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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